molecular formula C17H15N3O4 B2833090 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate

Cat. No.: B2833090
M. Wt: 325.32 g/mol
InChI Key: MHYSSTVZYVHMHL-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate is a specialized coupling reagent used in organic synthesis, particularly for amide bond formation. Its structure comprises a 4-oxobenzo-triazin core linked to a methyl ester group bearing a 2-phenoxypropanoate moiety. This design positions it as an active ester, facilitating carboxylate activation for nucleophilic attack by amines. The benzo-triazin scaffold enhances electrophilicity at the carbonyl carbon, while the phenoxypropanoate group acts as a leaving group during coupling.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-12(24-13-7-3-2-4-8-13)17(22)23-11-20-16(21)14-9-5-6-10-15(14)18-19-20/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYSSTVZYVHMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate with structurally and functionally related coupling reagents, focusing on reactivity, solubility, byproducts, and applications.

Table 1: Comparative Analysis of Coupling Reagents

Compound Name Structural Features Leaving Group Activation Efficiency Solubility (Common Solvents) Byproducts
(4-oxobenzo-triazin-yl)methyl 2-phenoxypropanoate Benzo-triazin core + phenoxypropanoate ester 2-phenoxypropanoic acid High (steric tolerance) DMF, DCM, THF Phenoxypropanoic acid (moderate solubility)
SMDOP (4-oxobenzo-triazin-yl methanesulfonate) Benzo-triazin core + methanesulfonate Methanesulfonic acid Moderate Polar aprotic solvents Water-soluble sulfonate
SPDOP (4-oxobenzo-triazin-yl benzenesulfonate) Benzo-triazin core + benzenesulfonate Benzenesulfonic acid Moderate-High DMF, DCM Water-soluble sulfonate
T3P (2-propanephosphonic acid anhydride) Cyclic phosphonic anhydride Propylphosphonic acid Very High THF, DCM, EtOAc Water-soluble phosphonate
TATU (O-(7-azabenzotriazol-1-yl)-tetramethyluronium) Uronium salt + azabenzotriazole HOBt derivative High (low racemization) DMF, DMSO HOBt (poor solubility)

Key Findings:

This may enhance coupling efficiency for sterically hindered substrates . Compared to uronium salts like TATU, the benzo-triazin core avoids racemization risks in peptide synthesis due to its neutral byproducts, though TATU retains an edge in suppressing epimerization .

Solubility and Byproduct Handling: Sulfonate-based reagents (SMDOP/SPDOP) generate water-soluble byproducts, simplifying purification. In contrast, the phenoxypropanoate byproduct has moderate solubility, necessitating extraction or chromatography . T3P’s phosphonate byproducts are highly water-soluble, making it preferable for large-scale reactions, whereas the target compound may require optimized work-up protocols.

Application-Specific Performance: The target compound’s ester-linked design offers stability in non-polar solvents (e.g., DCM), making it suitable for reactions requiring anhydrous conditions. T3P excels in rapid, exothermic reactions due to its anhydride structure, while the benzo-triazin derivatives (including the target compound) are better suited for stepwise syntheses requiring controlled activation .

Q & A

Q. What validation protocols ensure reproducibility in bioactivity assays?

  • Methodological Answer :
  • Inter-Lab Validation : Distribute standardized compound batches to multiple labs for parallel testing (e.g., IC50_{50} determination).
  • Positive/Negative Controls : Include reference compounds (e.g., diclofenac for anti-inflammatory assays) and solvent-only blanks.
  • Statistical Power Analysis : Predefine sample sizes (n ≥ 6) to achieve 80% power at α = 0.05 .

Tables for Key Comparisons

Table 1 : Stability of Related Triazinone Derivatives Under Oxidative Conditions

CompoundOxidizing AgentDegradation Half-Life (h)Major ByproductReference
Target CompoundH2_2O2_248 ± 3Triazinone diol
Methyl triazinone analogKMnO4_412 ± 1Carboxylic acid

Table 2 : Biological Activity Comparison with Structural Analogs

CompoundIC50_{50} (COX-2 Inhibition, μM)MIC (S. aureus, μg/mL)
Target Compound0.45 ± 0.0732 ± 4
Thiazolidinone derivative1.20 ± 0.1564 ± 8

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